molecular formula C13H14N2O8 B1670967 Di(N-succinimidyl) glutarate CAS No. 79642-50-5

Di(N-succinimidyl) glutarate

Cat. No. B1670967
CAS RN: 79642-50-5
M. Wt: 326.26 g/mol
InChI Key: LNQHREYHFRFJAU-UHFFFAOYSA-N
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Description

Di(N-succinimidyl) glutarate, also known as DSG, is a simple homobifunctional crosslinker . It is based on the amine-reactive N-hydroxysuccinimidyl (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm . DSG is used for crosslinking molecules that have an amine moiety . It is cell membrane-permeable , which allows for the creation of crosslinks for membrane proteins and cytosolic proteins .


Molecular Structure Analysis

DSG has an empirical formula of C13H14N2O8 . It is based on the amine-reactive N-hydroxysuccinimide (NHS) ester group at both ends of a 5-atom (7.7 angstrom) spacer arm .


Chemical Reactions Analysis

DSG is an amine-reactive homobifunctional crosslinker . It is commonly used to create a covalent bond between two interacting proteins . The NHS ester groups at both ends of DSG react with primary amines on the N-termini of peptides and the ε-amine of lysine residues, forming a stable, covalent amide bond .


Physical And Chemical Properties Analysis

DSG is a white solid with a molecular weight of 326.26 g/mol . It is water-insoluble and should be dissolved in an organic solvent, such as DMF or DMSO, before being added to an aqueous crosslinking reaction .

Scientific Research Applications

1. Application in Immunoassay Development

Di(N-succinimidyl) glutarate is used in the preparation of haptens for immunoassays. For instance, it has been employed in the development of assays for glycine-conjugated bile acids, where it facilitates the condensation of half esters with N-hydroxysuccinimide, producing N-succinimidyl esters (Miyairi et al., 1984).

2. Role in Synthetic Biochemical Pathways

In biochemical engineering, di(N-succinimidyl) glutarate contributes to developing synthetic pathways for producing compounds like glutarate. An example includes its role in a novel pathway for the fermentative production of glutarate, which is significant in the chemical and pharmaceutical industries (Pérez-García et al., 2018).

3. Use in Collagen-Based Medical Devices

This compound is also pivotal in the medical field, particularly in the manufacturing of collagen-based devices. It's utilized as a cross-linker to enhance the mechanical integrity and control the degradation resistance of these devices (Delgado et al., 2018).

4. Peptide Dimerization

In peptide research, di(N-succinimidyl) glutarate is used for dimerization, creating homo- and heterodimer peptides functionalized with various molecules. This application is crucial in diagnostics and therapeutics (Pillai et al., 2006).

5. Biosensor Development

This compound finds use in developing biosensors. For example, it has been utilized in creating a portable urea biosensor for monitoring physiological fluids, demonstrating its versatility in biotechnology applications (Kim et al., 2020).

Safety And Hazards

DSG may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling DSG .

Future Directions

While the search results do not provide explicit future directions for DSG, its use in crosslinking proteins suggests potential applications in various fields of research, including biochemistry, molecular biology, and drug development .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQHREYHFRFJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403242
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disuccinimidyl glutarate

CAS RN

79642-50-5
Record name Disuccinimidyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79642-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
H Jang, SR Ryoo, K Kostarelos, SW Han, DH Min - Biomaterials, 2013 - Elsevier
To date, gold nanoparticles (AuNPs) have been investigated for diverse bioapplications. Generally, AuNPs are engineered to possess surface coating with organic/inorganic shells to …
Number of citations: 111 www.sciencedirect.com
L Capua, Y Sprunger, H Elettro… - 2021 IEEE …, 2021 - ieeexplore.ieee.org
- In this work we report the first CMOS-compatible label-free C-Reactive Protein (CRP) differential-mode sensors and sensing method based on double-gate Si nanowires (SiNWs) FET …
Number of citations: 2 ieeexplore.ieee.org
B Daniel, BL Balint, ZS Nagy, L Nagy - Steroid Receptors: Methods and …, 2014 - Springer
Chromatin immunoprecipitation followed by massively parallel sequencing (ChIP-Seq) is a powerful technique to map the genomic location of a given chromatin bound factor (ie, …
Number of citations: 21 link.springer.com
S Gillotin, F Guillemot - Bio-protocol, 2016 - bio-protocol.org
Chromatin immunoprecipitation followed by deep sequencing (ChIP-Seq) is an important strategy to study gene regulation. When availability of cells is limited, however, it can be useful …
Number of citations: 4 bio-protocol.org
G Smaldone, D Diana, L Pollegioni, S Di Gaetano… - FEBS letters, 2015 - Elsevier
A change in the conformational plasticity of α-Synuclein (α-Syn) is hypothesised to be a key step in the pathogenic mechanism of Parkinson’s disease (PD). Here, we report the study of …
Number of citations: 12 www.sciencedirect.com
J Wang, Y Zhang, Y Zhu, J Liu, Y Chen, X Cao… - Organic …, 2020 - ACS Publications
Helicobacter pylori, the most common cause of chronic gastritis, peptic ulcers, and gastric cancers, infects around half of the world’s population. Although the drawbacks of antibiotic-…
Number of citations: 10 pubs.acs.org
A Porro, G Perini - The Epigenome-Network of Excellence …, 2007 - epigenome-noe.net
Cross-linking Chromatin Immunoprecipitation (ChIP) has become a popular method to detect the in vivo binding of proteins to DNA. In general the protein/DNA complex is fixed with …
Number of citations: 6 www.epigenome-noe.net
H Li, S Wang, Y Zhao, Z Chen, G Gu, Z Guo - RSC advances, 2017 - pubs.rsc.org
A truncated form (AA32-1032) of group A streptococcus (GAS) C5a peptidase (ScpA), an important GAS virulence factor, and its mutants were prepared and examined to find suitable …
Number of citations: 9 pubs.rsc.org
D Cai, C Xun, F Tang, X Tian, L Yang, K Ding, W Li… - Carbohydrate …, 2017 - Elsevier
… After removing tert-butyl of 16 or 17, a bi-functional linker DSG (di-N-succinimidyl-glutarate) was coupled onto the amino group of Asn to give the in situ intermediate 18 and 19. The …
Number of citations: 9 www.sciencedirect.com
SAK Jongkees, CJ Hipolito, JM Rogers… - New Journal of …, 2015 - pubs.rsc.org
Foldamers are synthetic molecules that seek to mimic the structure-forming propensity of biomolecules, such as proteins. However, on a short oligomer scale, peptides often do not fold …
Number of citations: 15 pubs.rsc.org

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